

# Spectroscopic Analysis of 2-Fluorobutane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluorobutane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-fluorobutane**, a key organofluorine compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the structural elucidation, identification, and quality control of **2-fluorobutane** in research and industrial settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-fluorobutane**, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are particularly informative.

## Data Presentation

The following tables summarize the quantitative NMR data for **2-fluorobutane**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2-Fluorobutane** (Solvent: CDCl<sub>3</sub>)[1]

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
4.35	m	1H	H-2
1.73	m	2H	H-3
1.17	dq	3H	H-1
0.88	t	3H	H-4

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Fluorobutane**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~92 (d, $^1\text{JCF} \approx 165$ Hz)	C-2
~30 (d, $^2\text{JCF} \approx 21$ Hz)	C-3
~20 (d, $^2\text{JCF} \approx 23$ Hz)	C-1
~10 (d, $^3\text{JCF} \approx 5$ Hz)	C-4

Note: Precise, experimentally verified  $^{13}\text{C}$  NMR data with coupling constants for **2-Fluorobutane** is not readily available in the searched literature. The presented data is an estimation based on typical values for similar fluorinated alkanes.

Table 3:  $^{19}\text{F}$  NMR Spectroscopic Data for **2-Fluorobutane** (Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CFCl}_3$ )  
[1]

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity
-173	m

## Experimental Protocol: NMR Spectroscopy of **2-Fluorobutane**

Objective: To acquire high-resolution  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra of **2-fluorobutane**.

## Materials:

- **2-Fluorobutane** (volatile liquid)
- Deuterated chloroform (CDCl<sub>3</sub>)
- 5 mm NMR tubes
- Pasteur pipette
- NMR spectrometer (e.g., 400 MHz or higher)

## Procedure:[2][3][4]

- Sample Preparation:
  - In a well-ventilated fume hood, carefully add approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) to a clean, dry 5 mm NMR tube.
  - Using a Pasteur pipette, add 1-2 drops of **2-fluorobutane** to the NMR tube.
  - Cap the NMR tube securely to prevent the evaporation of the volatile sample.[2]
  - Gently invert the tube several times to ensure the solution is homogeneous.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub> solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
  - <sup>1</sup>H NMR:

- Load standard proton acquisition parameters.
- Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
- Acquire the spectrum using an appropriate number of scans (typically 8-16 for a concentrated sample).
- $^{13}\text{C}$  NMR:
  - Load standard carbon acquisition parameters with proton decoupling.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 100 ppm).
  - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from hundreds to thousands of scans depending on the concentration and instrument sensitivity).
- $^{19}\text{F}$  NMR:
  - Tune the probe to the fluorine frequency.
  - Load standard fluorine acquisition parameters, often with proton decoupling.
  - Set the spectral width to cover the expected range for alkyl fluorides (e.g., -150 to -250 ppm).
  - Acquire the spectrum.  $^{19}\text{F}$  is a highly sensitive nucleus, so fewer scans are typically required compared to  $^{13}\text{C}$  NMR.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra to obtain pure absorption lineshapes.
  - Reference the spectra. For  $^1\text{H}$  and  $^{13}\text{C}$ , the residual solvent peak of  $\text{CDCl}_3$  ( $\delta\text{H} \approx 7.26$  ppm,  $\delta\text{C} \approx 77.16$  ppm) can be used. For  $^{19}\text{F}$ , an external reference of  $\text{CFCl}_3$  ( $\delta\text{F} = 0$  ppm)

is common.[\[5\]](#)

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of **2-fluorobutane** is characterized by absorptions corresponding to C-H and C-F bond vibrations.

## Data Presentation

A complete vibrational assignment for the most stable conformer (Me-trans) of **2-fluorobutane** has been reported.[\[6\]](#)[\[7\]](#) The key vibrational modes are summarized in Table 4.

Table 4: Infrared (IR) Spectroscopic Data for **2-Fluorobutane** (Me-trans conformer)[\[6\]](#)[\[7\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Assignment
2980 - 2880	C-H stretching
1470 - 1450	$\text{CH}_3$ and $\text{CH}_2$ bending
1385	$\text{CH}_3$ symmetric bending
1135	C-F stretching
~1000 - 800	C-C stretching and CH rocking

## Experimental Protocol: FT-IR Spectroscopy of **2-Fluorobutane**

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid **2-fluorobutane**.

Materials:

- **2-Fluorobutane** (volatile liquid)

- FT-IR spectrometer
- Sealed liquid transmission cell with NaCl or KBr windows, or an Attenuated Total Reflectance (ATR) accessory.
- Syringe or Pasteur pipette
- Cleaning solvent (e.g., dry acetone or dichloromethane)

Procedure (Sealed Liquid Cell Method):[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Cell Preparation:
  - Ensure the liquid transmission cell is clean and dry. If necessary, flush with a volatile solvent and dry with a stream of nitrogen.
- Background Spectrum:
  - Acquire a background spectrum of the empty, sealed cell. This will be subtracted from the sample spectrum to remove contributions from the cell windows and atmospheric gases.
- Sample Loading:
  - In a fume hood, use a syringe to carefully inject the liquid **2-fluorobutane** into the cell through the filling ports.
  - Ensure there are no air bubbles in the light path.
  - Seal the ports to prevent evaporation.
- Data Acquisition:
  - Place the filled cell in the sample compartment of the FT-IR spectrometer.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their wavenumbers.

Procedure (ATR Method):

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Acquire a background spectrum with the clean, empty ATR crystal.
- Sample Application:
  - Place a small drop of **2-fluorobutane** directly onto the ATR crystal.
- Data Acquisition:
  - Acquire the sample spectrum. Due to the volatility of the sample, it is important to acquire the spectrum quickly after applying the sample.
- Cleaning:
  - After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Data Presentation

The mass spectrum of **2-fluorobutane** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Data for **2-Fluorobutane**

m/z	Proposed Fragment
76	$[\text{CH}_3\text{CH}_2\text{CHFCH}_3]^+$ (Molecular Ion)
57	$[\text{C}_4\text{H}_9]^+$ (Loss of F)
47	$[\text{CH}_3\text{CHF}]^+$
29	$[\text{CH}_3\text{CH}_2]^+$

Note: A publicly available, confirmed mass spectrum for **2-fluorobutane** was not found in the searched resources. The fragmentation pattern is predicted based on the general principles of mass spectrometry for halogenated alkanes.[\[12\]](#)

## Experimental Protocol: GC-MS of 2-Fluorobutane

Objective: To obtain the mass spectrum of **2-fluorobutane** using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- **2-Fluorobutane**
- A suitable volatile solvent (e.g., hexane or dichloromethane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)
- Gas-tight syringe or autosampler vials

Procedure:[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

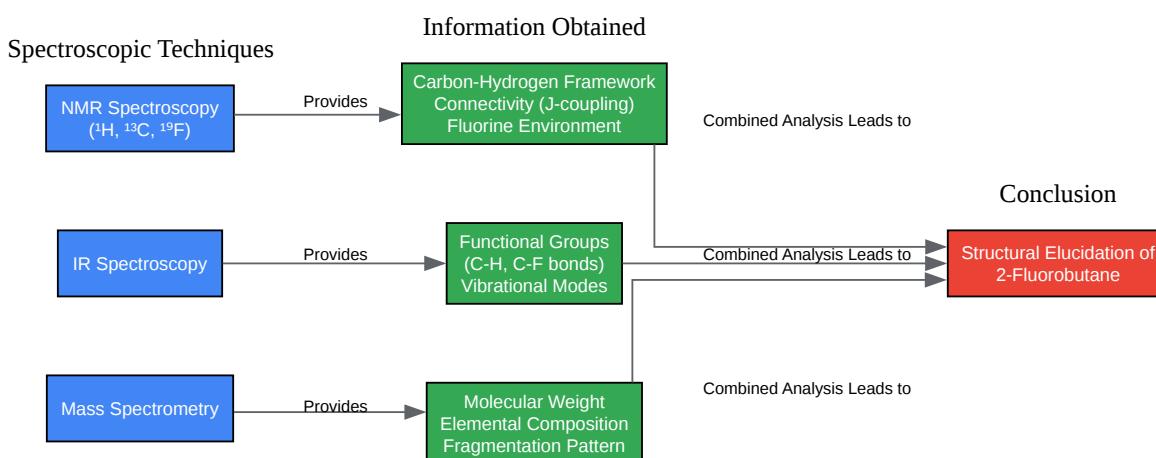
- Sample Preparation:
  - Prepare a dilute solution of **2-fluorobutane** in a suitable volatile solvent (e.g., 100 ppm in hexane).
  - If using an autosampler, transfer the solution to a GC vial and seal it.
- GC-MS Instrument Setup:

- Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 200 °C). Use a split injection mode to avoid overloading the column.
- GC Column and Oven Program: Use a non-polar or medium-polarity capillary column. A suitable oven temperature program would be to hold at a low initial temperature (e.g., 40 °C) for a few minutes and then ramp up to a higher temperature (e.g., 150 °C) to ensure elution of the compound.
- Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
  - Set the transfer line temperature to be similar to or slightly higher than the final oven temperature.
  - Use electron ionization (EI) at a standard energy of 70 eV.
  - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-100).
- Data Acquisition:
  - Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.
  - Start the data acquisition. The GC will separate the **2-fluorobutane** from the solvent and any impurities, and the mass spectrometer will record the mass spectrum of the eluting compound.
- Data Analysis:
  - Identify the peak corresponding to **2-fluorobutane** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion peak and the major fragment ions.

- Compare the obtained spectrum with a library of mass spectra (if available) for confirmation.

## Integrated Spectroscopic Analysis Workflow

The structural elucidation of **2-fluorobutane** is most effectively achieved by combining the information from NMR, IR, and MS. The following diagram illustrates the logical workflow.



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